molecular formula C10H15ClN8O B151401 N(5)-Piperazine-amiloride CAS No. 127628-91-5

N(5)-Piperazine-amiloride

Cat. No. B151401
CAS RN: 127628-91-5
M. Wt: 298.73 g/mol
InChI Key: OJANHPFPUXFRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(5)-Piperazine-amiloride, also known as PPA, is a small molecule inhibitor that has been extensively used in scientific research. It is a derivative of amiloride, a potassium-sparing diuretic drug, and has been found to have a wide range of applications in various fields of research.

Mechanism of Action

N(5)-Piperazine-amiloride works by inhibiting the activity of various ion channels and transporters. It has been found to bind to the extracellular domain of ASICs, thereby inhibiting their activity. N(5)-Piperazine-amiloride also inhibits the activity of NHE by binding to the cytoplasmic domain of the transporter. The inhibition of these ion channels and transporters leads to a decrease in the intracellular concentration of protons and sodium ions, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
N(5)-Piperazine-amiloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of ASICs, which are involved in pain perception and neurodegenerative diseases. N(5)-Piperazine-amiloride has also been found to inhibit the activity of NHE, which is involved in regulating intracellular pH. Additionally, N(5)-Piperazine-amiloride has been found to affect various physiological processes, including cell migration, cell proliferation, and apoptosis.

Advantages and Limitations for Lab Experiments

N(5)-Piperazine-amiloride has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and use in experiments. It has also been extensively studied and has a well-established mechanism of action. However, N(5)-Piperazine-amiloride also has some limitations. It has been found to have off-target effects, which can lead to unintended consequences in experiments. Additionally, N(5)-Piperazine-amiloride has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N(5)-Piperazine-amiloride. One area of research is the development of more specific and potent inhibitors of ASICs and NHE. Another area of research is the study of the role of N(5)-Piperazine-amiloride in various physiological processes, including cell migration, cell proliferation, and apoptosis. Additionally, the use of N(5)-Piperazine-amiloride in drug development for the treatment of pain and neurodegenerative diseases is an area of active research. Overall, the study of N(5)-Piperazine-amiloride has the potential to lead to a better understanding of ion channels and transporters and their role in various physiological processes.

Synthesis Methods

N(5)-Piperazine-amiloride can be synthesized from amiloride through a simple reaction with piperazine. The reaction involves the addition of piperazine to the amiloride molecule, which results in the formation of N(5)-Piperazine-amiloride. The synthesis of N(5)-Piperazine-amiloride is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

N(5)-Piperazine-amiloride has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been found to be effective in inhibiting the activity of acid-sensing ion channels (ASICs), which are involved in pain perception and neurodegenerative diseases. N(5)-Piperazine-amiloride has also been found to inhibit the activity of the sodium-proton exchanger (NHE), which is involved in regulating intracellular pH. Additionally, N(5)-Piperazine-amiloride has been used to study the role of various ion channels and transporters in various physiological processes, including cell migration, cell proliferation, and apoptosis.

properties

CAS RN

127628-91-5

Product Name

N(5)-Piperazine-amiloride

Molecular Formula

C10H15ClN8O

Molecular Weight

298.73 g/mol

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-piperazin-1-ylpyrazine-2-carboxamide

InChI

InChI=1S/C10H15ClN8O/c11-6-8(19-3-1-15-2-4-19)17-7(12)5(16-6)9(20)18-10(13)14/h15H,1-4H2,(H2,12,17)(H4,13,14,18,20)

InChI Key

OJANHPFPUXFRED-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Canonical SMILES

C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Other CAS RN

127628-91-5

synonyms

5-PZA
N(5)-piperazine-amiloride
N(5)-piperazinylamiloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.